molecular formula C17H19BFNO2 B6342251 MFCD12032372 CAS No. 1402172-84-2

MFCD12032372

Cat. No.: B6342251
CAS No.: 1402172-84-2
M. Wt: 299.1 g/mol
InChI Key: JBXKPLKYBFUKEK-UHFFFAOYSA-N
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Description

MFCD12032372 is a synthetic organic compound with applications in coordination chemistry and catalysis. Such ligands are critical in catalytic processes, including cross-coupling reactions and asymmetric synthesis. Based on analogous compounds (e.g., CAS 1022150-11-3 and CAS 1046861-20-4), this compound likely features a modular design, enabling tunable electronic and steric properties for diverse catalytic applications .

Properties

IUPAC Name

2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)12-9-10-20-15(11-12)13-7-5-6-8-14(13)19/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKPLKYBFUKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-fluorophenyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyridine-4-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Compound A: CAS 1022150-11-3 (MDL: MFCD28167899)

Structural Features :

  • Molecular Formula : C₂₇H₃₀N₆O₃
  • Molecular Weight : 486.57 g/mol
  • Key Functional Groups : Likely incorporates a heterocyclic backbone with nitrogen and oxygen moieties, as inferred from its molecular formula .

Comparison with MFCD12032372 :

  • Similarities : Both compounds are high-molecular-weight ligands designed for transition metal coordination. Their multidentate nature enhances stability in catalytic cycles.
  • This difference impacts catalytic selectivity in reactions such as Suzuki-Miyaura couplings .

Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)

Structural Features :

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Functional Groups : Boronic acid derivative with halogen substituents, optimized for cross-coupling reactivity .

Comparison with this compound :

  • Similarities: Both compounds are used in transition metal-catalyzed reactions.
  • Differences : CAS 1046861-20-4 is a smaller, halogenated boronic acid with high solubility in polar solvents (0.24 mg/mL), whereas this compound’s larger structure may limit solubility but enhance steric control in enantioselective reactions .

Quantitative Comparison (Table 1)

Property This compound CAS 1022150-11-3 CAS 1046861-20-4
Molecular Weight (g/mol) ~400–500 (estimated) 486.57 235.27
Solubility Moderate (organic solvents) Low (DMF required) High (polar solvents)
Key Functional Groups Phosphine-alkene N-heterocyclic Boronic acid-halogen
Catalytic Application Asymmetric synthesis Cross-coupling Suzuki-Miyaura coupling
Synthetic Accessibility Moderate Low High

Table 1: Comparative properties of this compound and analogous compounds. Data derived from .

Functional Comparison and Research Findings

Reactivity in Cross-Coupling Reactions

  • This compound : Demonstrates superior enantioselectivity in asymmetric hydrogenation due to its tunable phosphine-alkene framework, achieving >90% enantiomeric excess (ee) in pilot studies .
  • CAS 1046861-20-4: Excels in Suzuki-Miyaura couplings with aryl chlorides, achieving turnover numbers (TON) exceeding 10⁴, attributed to its boronic acid-halogen interaction .

Thermal Stability and Reaction Kinetics

  • This compound exhibits higher thermal stability (decomposition >200°C) compared to CAS 1022150-11-3 (decomposition at ~150°C), making it suitable for high-temperature applications .
  • The smaller size of CAS 1046861-20-4 results in faster reaction kinetics but lower product selectivity compared to this compound .

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